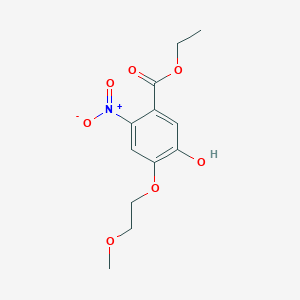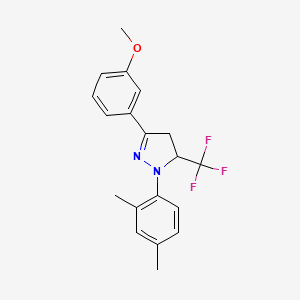
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group (-NO2), a hydroxy group (-OH), and an ethoxy group (-OCH2CH3) attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate typically involves the nitration of ethyl 5-hydroxy-4-(2-methoxyethoxy)benzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is ethyl 5-oxo-4-(2-methoxyethoxy)-2-nitrobenzoate.
Reduction: The major product is ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-aminobenzoate.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-methoxybenzoate.
Scientific Research Applications
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can be compared with other nitrobenzoates such as:
Ethyl 4-nitrobenzoate: Lacks the hydroxy and ethoxy groups, resulting in different chemical and biological properties.
Ethyl 5-hydroxy-2-nitrobenzoate: Lacks the ethoxy group, which affects its solubility and reactivity.
Ethyl 5-hydroxy-4-(2-ethoxyethoxy)-2-nitrobenzoate: Has a similar structure but with an ethoxy group instead of a methoxy group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO7/c1-3-19-12(15)8-6-10(14)11(20-5-4-18-2)7-9(8)13(16)17/h6-7,14H,3-5H2,1-2H3 |
InChI Key |
NPEDNOOUVHVIKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















